molecular formula C14H22N2O2S B2713530 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one CAS No. 1421528-76-8

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one

Cat. No. B2713530
CAS RN: 1421528-76-8
M. Wt: 282.4
InChI Key: HTMKFDMPXWULKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs, like HTHA, have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of HTHA is based on the thiophene ring system . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives, like HTHA, are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Antidiabetic Potential and Molecular Association

A study explored the molecular association between a compound similar to 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one, named RTC1, with antidiabetic properties, and 2-hydroxypropyl-β-cyclodextrin (HPBCD). This association aimed to improve the solubility of RTC1, with the formation of a RTC1/HPBCD complex. In vitro biological evaluation demonstrated that this complex maintained the same activity as RTC1 alone, suggesting its potential in antidiabetic applications without reducing efficacy due to HPBCD presence (Devine et al., 2020).

Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a compound related to the structure of interest, was used as a building block for the synthesis of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines. This demonstrates the compound's role as a versatile precursor in synthesizing structurally diverse molecules with potential pharmacological applications, including the synthesis of Celebrex® (celecoxib), a COX-2 selective nonsteroidal anti-inflammatory drug (Sommer et al., 2017).

Antidepressant and Antianxiety Activity

A novel series of compounds structurally related to this compound was synthesized and evaluated for their antidepressant and antianxiety activities. The study found significant antidepressant and antianxiety effects in selected compounds, highlighting the potential therapeutic applications of such molecules in treating mood disorders (Kumar et al., 2017).

Mechanism of Action

While the specific mechanism of action for HTHA is not mentioned in the search results, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name

1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-2-4-14(18)16-8-6-15(7-9-16)11-12(17)13-5-3-10-19-13/h3,5,10,12,17H,2,4,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMKFDMPXWULKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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